molecular formula C25H17FN4OS B5486039 5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone

5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone

Cat. No. B5486039
M. Wt: 440.5 g/mol
InChI Key: IXPICUHCBPMODE-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a fluorophenyl group, and an imidazolidinone group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its size, shape, and the nature of its functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as part of a drug discovery program, future studies might focus on testing its biological activity and optimizing its structure for better efficacy and safety .

properties

IUPAC Name

(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4OS/c26-19-11-13-21(14-12-19)30-24(31)22(27-25(30)32)15-18-16-29(20-9-5-2-6-10-20)28-23(18)17-7-3-1-4-8-17/h1-16H,(H,27,32)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPICUHCBPMODE-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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